Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate
Description
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate is a cyclopropane-containing ester derivative featuring dual ester groups and an amino-linked cyclopropyl moiety. This compound is cataloged by CymitQuimica (Ref: 10-F516929) and is available in quantities ranging from 250 mg to 5 g for research and industrial applications . Its structure combines cyclopropane rings with ester functionalities, making it a candidate for synthetic intermediates in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[1-[[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino]cyclopropyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-3-18-11(16)9-13(5-6-13)15-14(7-8-14)10-12(17)19-4-2/h15H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRMGHFUVGAIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)NC2(CC2)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007924-94-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007924-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate typically involves the reaction of cyclopropylamine with ethyl 2-bromo-2-oxoacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethyl moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate involves its interaction with specific molecular targets. The compound’s cyclopropyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxy-oxoethyl moiety may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group and Reactivity Analysis
Amino vs. tert-Butoxycarbonyl (Boc) Groups: The benzylamino variant (C₁₄H₁₉NO₂) lacks ester diversity but introduces a primary amine, enhancing nucleophilic reactivity for coupling reactions . Boc-protected derivatives (e.g., Compound 14) prioritize stability during synthesis, as seen in GP3 protocols .
Halogenated Cyclopropanes :
- Bromomethyl (C₇H₁₁BrO₂) and difluoromethyl (C₈H₁₂F₂O₂) substituents alter electronic and steric profiles. Bromine enhances electrophilicity for cross-coupling, while fluorine improves metabolic stability in pharmaceuticals .
Ester Functionality :
- The target compound’s dual ethoxycarbonyl groups increase polarity compared to methyl esters (e.g., methyl 2-chloro-2-cyclopropylideneacetate), influencing solubility and hydrolysis rates .
Biological Activity
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate, with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol, is a chemical compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by cyclopropyl groups and an ethoxy-oxoethyl moiety, which may enhance its interaction with biological targets. The IUPAC name for this compound is diethyl 2,2'-(azanediylbis(cyclopropane-1,1-diyl))diacetate, indicating its dual ester functionalities.
Synthesis
The synthesis typically involves the reaction of cyclopropylamine with ethyl 2-bromo-2-oxoacetate under basic conditions (using sodium hydride or potassium carbonate) and is conducted in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). This method allows for the formation of the desired compound with good yields and purity levels typically around 97% .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyclopropyl groups are known to influence binding affinity and selectivity towards various biological targets. The ethoxy-oxoethyl moiety may enhance solubility and bioavailability, which are critical factors in pharmacological efficacy.
Antimicrobial Properties
Research has indicated potential antimicrobial properties of this compound. Studies have shown that derivatives of similar structures exhibit significant activity against various pathogens, suggesting that this compound may also possess such properties. However, specific data on its antimicrobial efficacy remains limited and warrants further investigation.
Anti-inflammatory Activity
In addition to antimicrobial effects, there is interest in the anti-inflammatory potential of this compound. Compounds with similar structural features have demonstrated the ability to modulate inflammatory pathways, indicating a possible therapeutic application in inflammatory diseases.
Comparative Studies
Comparative studies have been conducted to evaluate the biological activity of this compound against other compounds with similar structures. These studies often focus on parameters such as:
| Compound | Antimicrobial Activity (EC50 μM) | Anti-inflammatory Activity | Solubility (μM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Ethyl 2-(1-{[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate | TBD | TBD | TBD |
| Ethyl 2-(1-{[1-(2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate | TBD | TBD | TBD |
Note: TBD indicates that specific values are yet to be determined or reported in current literature.
Pharmacokinetic Studies
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest that modifications to the ethoxy group can significantly alter these properties, impacting overall bioavailability and therapeutic potential .
Q & A
Basic: What synthetic strategies are optimal for preparing Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate, and how can side reactions be minimized?
Methodological Answer:
A three-step approach inspired by cyclopropanation methods using ethyl (dimethylsulfuranylidene)acetate (EDSA) can be adapted. Key steps include:
- Cyclopropanation : React EDSA with a protected amino acid Weinreb amide to form the cyclopropane core .
- Amino Group Introduction : Use reductive amination or nucleophilic substitution to introduce the cyclopropylamine moiety, ensuring steric hindrance is managed to avoid byproducts .
- Esterification : Protect reactive carboxyl groups with ethyl esters under anhydrous conditions (e.g., ethanol/HCl catalysis) .
Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
Basic: Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify cyclopropane protons (δ 0.5–1.5 ppm) and ester carbonyl carbons (δ 165–175 ppm). Compare with PubChem data for 2-(1-ethoxycyclopropyl)acetic acid derivatives .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between cyclopropane and acetamide groups .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 300 [M⁺] for related cyclopropane esters) .
- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .
Advanced: How do the cyclopropane rings influence conformational rigidity and biological target interactions?
Methodological Answer:
- Conformational Analysis : Perform X-ray crystallography or DFT calculations to determine the dihedral angles of the cyclopropane-amine-acetate backbone. Compare with bioactive peptides containing constrained amino acids (e.g., Hruby et al.’s studies) .
- Biological Assays : Conduct competitive binding assays (e.g., SPR or fluorescence polarization) to evaluate affinity for receptors like leukotriene D4 (LTD4), as seen in montelukast analogs .
- SAR Insights : Modify cyclopropane substituents (e.g., ethoxy vs. benzyloxy) and assess changes in potency using in vitro enzyme inhibition assays .
Advanced: What environmental factors destabilize this compound, and how can stability be enhanced during experiments?
Methodological Answer:
- Degradation Pathways : Hydrolysis of ester groups is accelerated in acidic/basic conditions. Monitor pH during reactions (maintain pH 6–8) .
- Light/Temperature Sensitivity : Store at –20°C under inert atmosphere (argon) to prevent oxidation .
- Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification to track degradation .
Advanced: What in vitro assays are suitable for evaluating bioactivity in peptide-based drug discovery?
Methodological Answer:
- Protease Resistance Assays : Incubate the compound with trypsin/chymotrypsin and measure degradation via LC-MS. Compare with non-cyclopropane analogs to assess biostability .
- Cell-Based Assays : Test cytotoxicity (MTT assay) and receptor activation (e.g., calcium flux in GPCR-expressing HEK293 cells) .
- Membrane Permeability : Use Caco-2 monolayers or PAMPA to predict oral bioavailability .
Advanced: How can computational modeling predict binding modes to enzyme targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase-2 (COX-2). Validate with molecular dynamics simulations (GROMACS) .
- Pharmacophore Mapping : Align the compound’s cyclopropane and ester groups with known active sites (e.g., LTD4 receptor) using MOE .
Advanced: How to develop an HPLC method for quantifying this compound in reaction mixtures?
Methodological Answer:
- Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 210 nm (ester absorbance) .
- Mobile Phase : Gradient elution with 0.1% TFA in water (A) and acetonitrile (B): 5% B to 95% B over 20 min .
- Validation : Assess linearity (R² > 0.99), LOD/LOQ (≤1 µg/mL), and precision (%RSD < 2%) per ICH guidelines .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution (e.g., lipase-catalyzed ester hydrolysis) .
- Asymmetric Synthesis : Employ Evans’ oxazaborolidine catalysts for stereoselective cyclopropanation .
- Process Analytics : Implement PAT tools (e.g., FTIR in-line monitoring) to track enantiomeric excess (ee) during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
